molecular formula C12H18N2 B023773 1-Benzyl-2-methylpyrrolidin-3-amine CAS No. 70325-82-5

1-Benzyl-2-methylpyrrolidin-3-amine

Cat. No. B023773
CAS RN: 70325-82-5
M. Wt: 190.28 g/mol
InChI Key: SFEGZLNDKUGHQJ-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylpyrrolidin-3-amine is a chemical compound with the CAS Number: 70325-82-5 . It has a molecular weight of 190.29 . It is a liquid at room temperature and is stored at 4 degrees Celsius .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-Benzyl-2-methylpyrrolidin-3-amine, can be achieved through various methods. One approach involves the construction of the ring from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . Alkylation is also an efficient method for the synthesis of 3° and 4° amines .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-2-methylpyrrolidin-3-amine consists of a five-membered pyrrolidine ring with a benzyl group attached to one carbon and a methyl group attached to a different carbon .


Chemical Reactions Analysis

The pyrrolidine ring in 1-Benzyl-2-methylpyrrolidin-3-amine is a versatile scaffold that can undergo various chemical reactions. For instance, it can be alkylated to produce different amines . The steric factors and spatial orientation of substituents can lead to different biological profiles of drug candidates .


Physical And Chemical Properties Analysis

1-Benzyl-2-methylpyrrolidin-3-amine is a liquid at room temperature . It has a molecular weight of 190.29 . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Drug Design and Development

The structure of 1-Benzyl-2-methylpyrrolidin-3-amine is pivotal in the design of new drugs. Its incorporation into pharmacophores can lead to the development of novel therapeutic agents with potential applications in various diseases.

Each of these fields leverages the unique chemical properties of 1-Benzyl-2-methylpyrrolidin-3-amine to advance scientific knowledge and application. The compound’s versatility in research underscores its importance in the scientific community .

Safety and Hazards

The safety information available indicates that 1-Benzyl-2-methylpyrrolidin-3-amine is classified under GHS05 (corrosive) and GHS07 (harmful). The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

Future Directions

Pyrrolidine derivatives, including 1-Benzyl-2-methylpyrrolidin-3-amine, have significant potential in drug discovery due to their versatile scaffold . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This makes them promising candidates for the design of new compounds with different biological profiles .

properties

IUPAC Name

1-benzyl-2-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-12(13)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEGZLNDKUGHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511765
Record name 1-Benzyl-2-methylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-methylpyrrolidin-3-amine

CAS RN

70325-82-5
Record name 1-Benzyl-2-methylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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